Codeine monohydrate

Description

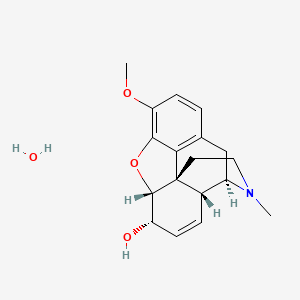

Structure

3D Structure

Properties

Key on ui mechanism of action |

Although the exact mechanism of action of codeine is still unknown, it is generally thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Morphine was previously postulated to contribute to the analgesic effect of codeine due to the O-demethylation of codeine to morphine by CYP2D6. Particularly, CYP2D6 poor metabolizer did not experience the analgesic effect of codeine. However, this is unlikely to be the main mechanism of action of codeine as only 5% of codeine is metabolized to morphine. Other hypotheses also postulate that codeine-6-glucuronide, the main metabolite of codeine, mediates the analgesic effect of codeine as it not only has an affinity to the mu receptors as codeine but also can be metabolized to morphine-6-glucuronide, which was observed to be more potent than morphine. Binding to the mu receptors by codeine activates the G-proteins Gαi, causing a decrease in intracellular cAMP and Ca2+ level. This causes hyperpolarization of nociceptive neurons, thus imparing the transmission of pain signals. Codeine causes suppression of the cough reflex by a direct effect on the cough center in the medulla of the brain and appears to exert a drying effect on respiratory tract mucosa and to increase viscosity of bronchial secretions. |

|---|---|

CAS No. |

6059-47-8 |

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 |

InChI Key |

OROGSEYTTFOCAN-DNJOTXNNSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |

boiling_point |

482 °F at 22 mmHg (sublimes) (NTP, 1992) BP: 250 °C at 22 mm Hg |

Color/Form |

Orthorhombic crystals from water, dilute alcohol, ether Colorless or white crystals or powde |

density |

1.32 at 68 °F (NTP, 1992) - Denser than water; will sink |

flash_point |

167 °F (NTP, 1992) |

melting_point |

309 to 313 °F (after drying at 176 °F) (NTP, 1992) 154-156 157.5 °C |

Other CAS No. |

6059-47-8 |

physical_description |

Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992) Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

41444-62-6 (PO4) |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) soluble in water Soluble in water Slightly soluble in water Soluble in ethyl ether, benzene, chloroform, toluene; very soluble in ethanol; insoluble in petroleum ether Soluble in alcohol and chloroform 0.577 g/L |

Synonyms |

Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Codeine Monohydrate (CAS 6059-47-8): Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical and pharmacological properties of codeine monohydrate (CAS 6059-47-8). It includes detailed experimental protocols for its analysis, a summary of its quantitative data, and visualizations of its metabolic and signaling pathways to support research and drug development efforts.

Physicochemical Properties

This compound is an opioid analgesic, antitussive, and anti-diarrheal agent.[1] It presents as colorless or white crystals or a crystalline powder.[1] This compound is odorless and has a bitter taste.[1] It is slightly soluble in water and freely soluble in ethanol. This compound is stable under recommended storage conditions, though it can be affected by light and slowly effloresces in dry air.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 6059-47-8 | [1] |

| Molecular Formula | C₁₈H₂₁NO₃·H₂O | [2] |

| Molecular Weight | 317.38 g/mol | [2] |

| Melting Point | 154-158 °C | [1][3] |

| Solubility in Water | 1 in 120 parts | [1] |

| pKa | 8.2 | [1] |

| Density | 1.31 g/cm³ | [4] |

Pharmacological Properties

Mechanism of Action

Codeine is a prodrug that exerts its primary analgesic effects through its active metabolite, morphine.[1][5][6] Morphine is a potent agonist of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of morphine to the µ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia.

Metabolic Pathway

The metabolic conversion of codeine is a critical factor in its efficacy and potential for adverse effects. The primary site of metabolism is the liver.

Diagram 1: Metabolic Pathway of Codeine

Caption: Metabolic conversion of codeine in the liver.

The cytochrome P450 enzyme CYP2D6 is responsible for the O-demethylation of codeine to morphine, which is the key step for its analgesic activity.[1][5][6] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of this conversion, affecting both the efficacy and safety of codeine. Individuals can be classified as poor, intermediate, extensive (normal), or ultra-rapid metabolizers.[5][6] Ultra-rapid metabolizers are at an increased risk of morphine toxicity even at standard doses.[1][5]

Other metabolic pathways include N-demethylation to norcodeine via CYP3A4 and glucuronidation to codeine-6-glucuronide via UGT2B7.[6] Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.[5]

Signaling Pathway

The analgesic effects of codeine are mediated by the binding of its active metabolite, morphine, to µ-opioid receptors, which are primarily coupled to inhibitory G-proteins (Gi/o).

Diagram 2: Mu-Opioid Receptor Signaling Pathway

Caption: Downstream signaling events following µ-opioid receptor activation.

Activation of the µ-opioid receptor by morphine leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4] It also inhibits voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[3] Collectively, these actions decrease neuronal excitability and produce analgesia.

Experimental Protocols

Single-Crystal X-ray Diffraction for Structural Elucidation

The following protocol provides a general framework for the determination of the crystal structure of this compound.

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol-water mixture).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. X-ray diffraction data are collected, typically using Mo-Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are recorded at different crystal orientations.

-

Data Processing: The raw diffraction data are indexed, integrated, and scaled using appropriate software to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the experimental data to achieve the best possible agreement.

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a typical reversed-phase HPLC method for the quantification of codeine in pharmaceutical formulations.

Diagram 3: Experimental Workflow for HPLC Analysis

Caption: A typical workflow for the quantitative analysis of codeine by HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase or a suitable diluent and then serially diluted to create calibration standards.

-

Sample Solution: A known weight of the powdered pharmaceutical formulation is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of codeine in the sample solution is then determined from this calibration curve. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

References

- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Codeine - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

The Crystalline Architecture of Codeine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure of codeine monohydrate, a widely used opioid analgesic. The following sections detail its crystallographic parameters, the experimental methodologies used for its characterization, and a visualization of its primary metabolic pathway.

Core Chemical and Physical Properties

This compound, an alkaloid derived from the opium poppy (Papaver somniferum), is structurally related to morphine.[1] It presents as colorless to white crystals or a white crystalline powder. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate |

| CAS Registry Number | 6059-47-8 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data provides fundamental information for understanding its solid-state properties and interactions.

| Parameter | Value |

| a | 10.3994 Å |

| b | 12.5671 Å |

| c | 12.0640 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z | 4 |

| Residual Factor (R) | 0.0307 |

| COD Number | 1517277 |

Experimental Protocols

The structural elucidation and routine analysis of this compound rely on a variety of sophisticated analytical techniques. The following sections provide an overview of the methodologies commonly employed.

X-ray Crystallography

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

-

Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution of codeine in a suitable solvent, such as dilute ethanol, through slow evaporation.

-

Data Collection : A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic model is then built and refined against the experimental data to yield the final crystal structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification and purity assessment of codeine in pharmaceutical formulations.

-

Chromatographic System : A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

-

Column : A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : An isocratic or gradient mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium octane sulfonate, pH adjusted to 7.2) and an organic modifier like methanol or acetonitrile.

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Detection : UV detection at approximately 214 nm or 284 nm is frequently used.

-

Sample Preparation : Tablets are crushed, and a precise weight is dissolved in a suitable solvent, such as methanol, and then diluted with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of codeine and its metabolites, particularly in biological matrices.

-

Sample Preparation : For urine or blood samples, a hydrolysis step using β-glucuronidase is often performed to cleave conjugated metabolites. This is followed by a liquid-liquid or solid-phase extraction to isolate the analytes. Derivatization, for example, with propionic anhydride, is commonly used to improve the chromatographic properties and mass spectral characteristics of the analytes.

-

Gas Chromatograph : A capillary column, such as an HP-1MS (30 m x 0.25 mm, 0.25 µm), is typically used. The oven temperature is programmed to increase gradually to separate the compounds.

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer : The mass spectrometer is operated in either full-scan or selected-ion monitoring (SIM) mode for detection and quantification. Electron impact (EI) is a common ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of codeine.

-

Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a reference standard like tetramethylsilane (TMS).

-

Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

Visualizations

Chemical Structure of this compound

References

The Prodrug Principle: An In-depth Technical Guide to the Mechanism of Action of Codeine as an Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely utilized opioid analgesic, exerts its therapeutic effects not through its own direct action, but primarily through its metabolic conversion to morphine. This technical guide provides a comprehensive examination of the mechanism of action of codeine, focusing on its journey from a prodrug to an active μ-opioid receptor agonist. We will delve into the pharmacokinetics of its metabolic activation, the pharmacodynamics of receptor interaction, and the subsequent intracellular signaling cascades. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways involved, offering a thorough resource for researchers in pharmacology and drug development.

Introduction

Codeine is an opiate used for the treatment of mild to moderate pain, cough, and diarrhea.[1] Structurally, it is 3-methylmorphine.[1] Its analgesic properties are largely dependent on its biotransformation into morphine, a potent opioid agonist.[2][3][4] This conversion is a critical step, as codeine itself has a much lower affinity for opioid receptors compared to morphine.[5][6] Understanding the nuances of this metabolic process and the subsequent receptor-level interactions is paramount for optimizing its therapeutic use and mitigating risks associated with inter-individual variability in patient response.

Pharmacokinetics: The Metabolic Activation of a Prodrug

The journey of codeine to its active form is a prime example of a prodrug strategy. The primary site of its metabolism is the liver, where it undergoes several biotransformation reactions.

O-Demethylation to Morphine: The Key to Analgesia

The crucial step for codeine's analgesic effect is its O-demethylation to morphine. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][5] Only a fraction of the administered codeine dose, typically around 5-10%, is converted to morphine.[5][7] However, this small amount is responsible for the majority of the analgesic activity, as morphine has a significantly higher affinity for the μ-opioid receptor.[5][6]

Other Metabolic Pathways

Besides conversion to morphine, codeine is also metabolized through other pathways:

-

N-demethylation to norcodeine, primarily by the CYP3A4 enzyme.[1]

-

Glucuronidation to codeine-6-glucuronide.[1]

These metabolites have significantly weaker opioid activity compared to morphine.

Genetic Polymorphisms and Clinical Implications

The activity of the CYP2D6 enzyme is highly variable among individuals due to genetic polymorphisms.[4] This variability has significant clinical implications:

-

Poor Metabolizers: Individuals with deficient CYP2D6 activity are unable to convert codeine to morphine effectively, leading to a lack of analgesic response.[5]

-

Ultrarapid Metabolizers: Conversely, individuals with multiple copies of the CYP2D6 gene exhibit increased metabolic activity, leading to higher and more rapid formation of morphine. This can result in an increased risk of morphine toxicity, even at standard doses of codeine.[5]

Quantitative Data

Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of codeine and its primary active metabolite, morphine, for the μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Codeine | μ-opioid | ~3,300 | [5] |

| Morphine | μ-opioid | ~1.2 - 3.0 | [5][6] |

Metabolic Conversion of Codeine

The following table outlines the major metabolic pathways of codeine and the approximate percentage of a dose that is metabolized through each pathway.

| Metabolic Pathway | Enzyme | Metabolite | Percentage of Dose | Reference |

| O-demethylation | CYP2D6 | Morphine | ~5-10% | [5][7] |

| N-demethylation | CYP3A4 | Norcodeine | Variable | [1] |

| Glucuronidation | UGTs | Codeine-6-glucuronide | Major pathway | [1] |

Pharmacodynamics: Interaction with the μ-Opioid Receptor

Once formed, morphine acts as a full agonist at the μ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR) located primarily in the central nervous system (CNS).

Receptor Binding and Activation

Morphine binds to the orthosteric site of the μ-opioid receptor. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G-Protein Signaling Cascade

The activated μ-opioid receptor couples to inhibitory G-proteins (Gi/o). This coupling initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The βγ-subunits of the G-protein directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The βγ-subunits also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

These actions collectively decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters, such as substance P, from presynaptic terminals. This ultimately results in the analgesic effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion of codeine to its major metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacogenomics of codeine, morphine, and morphine-6-glucuronide: model-based analysis of the influence of CYP2D6 activity, UGT2B7 activity, renal impairment, and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. daneshyari.com [daneshyari.com]

- 5. benchchem.com [benchchem.com]

- 6. Mu receptor binding of some commonly used opioids and their metabolites [pubmed.ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

The Cytochrome P450 2D6-Mediated Metabolism of Codeine to Morphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely prescribed opioid analgesic, serves as a prodrug that undergoes metabolic activation to exert its primary therapeutic effects. The O-demethylation of codeine to morphine, a potent µ-opioid receptor agonist, is a critical step in its analgesic pathway. This biotransformation is almost exclusively catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme in the liver. The inherent variability in CYP2D6 enzymatic activity, largely due to genetic polymorphisms, leads to significant interindividual differences in the rate and extent of morphine formation. This variability has profound clinical implications, affecting both the efficacy and safety of codeine therapy. This technical guide provides an in-depth overview of the metabolic pathway of codeine to morphine via CYP2D6, including quantitative kinetic data, detailed experimental protocols for its study, and visualizations of the key processes involved.

The Core Metabolic Pathway

Codeine is primarily metabolized in the liver through three main pathways.[1] While a significant portion is converted to inactive metabolites, the clinically important pathway for analgesia is the O-demethylation to morphine, mediated by CYP2D6.[2][3]

-

O-demethylation (via CYP2D6): Approximately 5-15% of codeine is metabolized to morphine.[1] This is the key activation step responsible for the majority of codeine's analgesic effect.

-

N-demethylation (via CYP3A4): Roughly 10-15% of codeine is converted to norcodeine.[1]

-

Glucuronidation (via UGT2B7): The most extensive metabolic route, accounting for 50-70% of codeine metabolism, leads to the formation of codeine-6-glucuronide.[1]

Morphine itself is further metabolized, primarily through glucuronidation, to morphine-3-glucuronide and morphine-6-glucuronide.[1]

Quantitative Data

The efficiency of the CYP2D6-mediated conversion of codeine to morphine can be quantified by enzyme kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters can vary significantly depending on the specific CYP2D6 allele.

| CYP2D6 Allele Variant | Reported Km (µM) for Codeine O-demethylation | Reported Vmax (pmol/min/pmol CYP2D6) for Codeine O-demethylation |

| CYP2D61 (Wild Type) | 25 - 70 | 10 - 25 |

| CYP2D610 (Decreased function) | 100 - 150 | 1 - 5 |

| CYP2D6*17 (Decreased function) | 80 - 120 | 2 - 8 |

Note: The values presented are approximate ranges compiled from various in vitro studies and may differ based on the experimental system used (e.g., recombinant enzymes, human liver microsomes).[4][5]

Experimental Protocols

In Vitro Codeine Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of codeine in human liver microsomes, a common in vitro model for studying drug metabolism.[6][7][8][9]

Materials:

-

Pooled human liver microsomes (HLMs)

-

Codeine phosphate

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of codeine in a suitable solvent (e.g., water or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

On the day of the experiment, thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.2-1 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.

-

Add the codeine solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence and quantity of codeine and its metabolite, morphine, using a validated LC-MS/MS method.

-

CYP2D6 Genotyping using PCR-RFLP

This protocol provides a general workflow for identifying common CYP2D6 genetic polymorphisms using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[10][11][12][13][14]

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

PCR primers specific for the CYP2D6 gene region of interest

-

Taq DNA polymerase and dNTPs

-

Restriction enzyme specific for the polymorphism being investigated

-

Agarose gel and electrophoresis equipment

-

DNA visualization agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the biological sample using a commercially available kit.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers for the target CYP2D6 region, Taq DNA polymerase, dNTPs, and PCR buffer.

-

Perform PCR using an appropriate thermal cycling program to amplify the DNA fragment of interest.

-

-

Restriction Enzyme Digestion:

-

Digest the PCR product with the specific restriction enzyme that recognizes a sequence altered by the polymorphism. The incubation time and temperature will depend on the enzyme used.

-

-

Agarose Gel Electrophoresis:

-

Load the digested PCR products onto an agarose gel.

-

Run the gel electrophoresis to separate the DNA fragments based on their size.

-

-

Genotype Determination:

-

Visualize the DNA fragments under UV light.

-

The pattern of the DNA bands will indicate the genotype of the individual. For example, a homozygous wild-type individual will show a different banding pattern than a heterozygous or homozygous mutant individual.

-

LC-MS/MS Analysis of Codeine and Morphine in Plasma

This protocol describes a general method for the simultaneous quantification of codeine and morphine in human plasma.[15][16][17][18][19]

Materials:

-

Human plasma samples

-

Internal standards (e.g., deuterated codeine and morphine)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a C18 column

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

To a plasma sample, add the internal standard solution.

-

Precipitate the plasma proteins by adding a cold protein precipitation solvent.

-

Vortex the mixture and then centrifuge to pellet the proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate codeine, morphine, and the internal standards on a C18 analytical column using a gradient elution with the mobile phases.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for codeine, morphine, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of codeine and morphine.

-

Quantify the concentrations of codeine and morphine in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

Visualizations

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real time PCR detection of common CYP2D6 genetic variants and its application in a Karen population study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. agilent.com [agilent.com]

- 18. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid. | Semantic Scholar [semanticscholar.org]

The Pharmacokinetics and Bioavailability of Codeine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of codeine monohydrate, a widely used opioid analgesic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed data and methodologies.

Introduction

Codeine, or 3-methylmorphine, is an opiate used for its analgesic, antitussive, and antidiarrheal properties.[1] It is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.[2] Understanding the pharmacokinetic profile of codeine is crucial for optimizing its therapeutic use and minimizing adverse effects, particularly given the significant interindividual variability in its metabolism.

Pharmacokinetic Profile

The disposition of codeine in the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, codeine is well absorbed from the gastrointestinal tract, with an estimated bioavailability of approximately 60%.[1] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax).[3][4] Food has not been shown to have a significant effect on the bioavailability of codeine.[5]

Distribution

Codeine is widely distributed throughout the body. The in vivo protein binding of codeine is approximately 56%.[6] Its metabolites also exhibit plasma protein binding, with codeine-6-glucuronide at 34%, morphine at 46.5%, and morphine-6-glucuronide at 36.7%.[6]

Metabolism

The metabolism of codeine is complex and primarily occurs in the liver via several enzymatic pathways. The main routes of metabolism are:

-

Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.[7]

-

O-demethylation: A clinically significant pathway, mediated by the cytochrome P450 enzyme CYP2D6, converts about 0-15% of codeine to morphine, its primary active metabolite.[7] The genetic polymorphism of CYP2D6 leads to significant variability in morphine formation and, consequently, the analgesic response. Individuals can be classified as ultrarapid, extensive, intermediate, or poor metabolizers.[1]

-

N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to norcodeine.[7]

Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.[7]

Excretion

Codeine and its metabolites are primarily excreted in the urine.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for codeine and its major metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Codeine in Healthy Volunteers after a Single Oral Dose

| Dose (mg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |

| 15 | Tablet | 33.7 ± 11.1 | 1.0 (0.5-2.0) | 167 ± 46.9 | 2.9 ± 0.8 | [5] |

| 30 | Tablet | 61.3 ± 15.9 | 1.0 (0.5-3.0) | 321 ± 80.5 | 3.0 ± 0.7 | [5] |

| 60 | Tablet | 120 ± 32.7 | 1.0 (0.5-3.0) | 647 ± 178 | 3.3 ± 0.9 | [5] |

| 60 | Tablet | 225 ± 97 | 1.4 ± 1.0 | 779 ± 234 | 2.8 ± 0.3 | [8] |

| 30 (phosphate) | Solution | - | - | - | 1.47 ± 0.32 | [6] |

| 25 | Solution | - | 1-2 | - | - | [3] |

| 50 | Solution | - | 1-2 | - | - | [3] |

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

Table 2: Pharmacokinetic Parameters of Codeine Metabolites in Healthy Volunteers

| Metabolite | Dose of Codeine (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |

| Morphine | 15 (tablet, steady state) | 1.9 ± 0.9 | 1.0 (0.5-2.0) | 5.3 ± 2.6 | - | [5] |

| Morphine-3-Glucuronide | 15 (tablet, steady state) | 39.5 ± 20.0 | 1.5 (0.5-4.0) | 168 ± 91.1 | - | [5] |

| Morphine-6-Glucuronide | 15 (tablet, steady state) | 6.0 ± 3.0 | 2.0 (1.0-4.0) | 26.6 ± 14.7 | - | [5] |

| Codeine-6-Glucuronide | 30 (phosphate, solution) | - | - | ~10x Codeine AUC | 2.75 ± 0.79 | [6] |

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

Experimental Protocols

This section details the methodologies employed in pharmacokinetic studies of codeine.

Bioavailability Study Protocol

A typical bioavailability study for an oral codeine formulation involves a single-dose, randomized, crossover design in healthy adult volunteers under fasting conditions.[5][9]

-

Subjects: A sufficient number of healthy male and/or female volunteers are recruited after obtaining informed consent.

-

Study Design: A two-period, two-treatment crossover design is common, where subjects receive the test formulation and a reference formulation in a randomized sequence, separated by a washout period of at least one week.[9]

-

Dosing: A single oral dose of codeine is administered.

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at predefined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[10]

-

Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of codeine and its metabolites are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental methods.

Analytical Methods

A common method for the quantification of codeine and its metabolites involves reversed-phase HPLC.

-

Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analytes from plasma. C18 or mixed-mode cation exchange cartridges can be employed.[11][12]

-

Chromatographic Separation:

-

Detection:

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of codeine and its metabolites.

-

Sample Preparation: Sample preparation can involve liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[15][16]

-

Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of methanol and a formic acid solution is a common setup.[16]

-

Mass Spectrometric Detection: Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:

Mandatory Visualizations

Signaling Pathways

Caption: Metabolic pathway of codeine.

Experimental Workflows

Caption: Workflow of a typical pharmacokinetic study.

Logical Relationships

Caption: ADME pathway of codeine in the body.

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Codeine disposition in sickle cell patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative bioavailability study of codeine and ibuprofen after administration of the two products alone or in association to 24 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of codeine and its seven metabolites in plasma and urine by high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of Codeine Hydrates

For Researchers, Scientists, and Drug Development Professionals

Codeine, a widely used opioid analgesic, exists in various solid-state forms, including a complex landscape of hydrates and anhydrous polymorphs. A thorough understanding of these forms is paramount for drug development, as polymorphism directly impacts critical physicochemical properties such as solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the known polymorphic forms of codeine hydrates, their interconversion pathways, and the analytical techniques employed for their characterization.

The Polymorphic Landscape of Codeine Hydrates

Codeine and its salts, particularly codeine phosphate, are known to form several hydrated and anhydrous crystalline structures. The primary hydrated forms that have been extensively studied are codeine monohydrate, codeine phosphate hemihydrate, and codeine phosphate sesquihydrate. These forms can interconvert under specific conditions of temperature and humidity, and can also transform into anhydrous polymorphs upon heating.

The known polymorphic and pseudopolymorphic forms of codeine and its phosphate salt are summarized below:

-

This compound (C-1H): A hydrated form of the codeine base.

-

Codeine Phosphate Hemihydrate (COP-H): A stable hydrate of codeine phosphate containing 0.5 moles of water per mole of codeine phosphate.[1][2]

-

Codeine Phosphate Sesquihydrate (COP-S): A stable hydrate of codeine phosphate containing 1.5 moles of water per mole of codeine phosphate.[1][2][3] It is considered the most stable form at room temperature under ambient and saturated humidity conditions.[1]

-

Codeine Phosphate Monohydrate (COP-M): An unstable intermediate hydrate of codeine phosphate.[1][2]

-

Anhydrous Forms (COP-AI and COP-AII): Two anhydrous polymorphs of codeine phosphate formed upon heating the hydrated forms.[1][2]

Physicochemical Properties and Stability

The stability and interconversion of these forms are influenced by factors such as temperature, humidity, and solvent composition. The thermodynamic stability of morphinane hydrates, including codeine, has been investigated, with the enthalpic stabilization of the hydrate relative to the most stable anhydrate ranging from 5.7 to 25.6 kJ mol⁻¹.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the different forms of codeine hydrates and their anhydrous counterparts.

Table 1: Crystal System and Space Group of Codeine and its Hydrates

| Compound | Crystal System | Space Group |

| This compound (C-1H) | Orthorhombic | P2₁2₁2₁ |

| Codeine HCl Dihydrate (CCl-2H) | Orthorhombic | P2₁2₁2₁ |

| All 12 structurally characterized morphinane forms | Orthorhombic | P2₁2₁2₁ |

Data sourced from multiple studies on morphinane hydrates.[4][5]

Table 2: Dehydration Temperatures of Morphinane Hydrates

| Compound | Dehydration Temperature (°C) |

| This compound (C-1H) | 60–65 |

| Ethylmorphine Monohydrate (D-1H) | 60–65 |

| Other stable hydrates | 90–110 |

This data highlights the lower thermodynamic stability of this compound compared to other morphinane hydrates.[4]

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of codeine hydrate polymorphs. The following sections detail the methodologies for key experiments.

Preparation of Crystalline Forms

-

This compound (C-1H): Single crystals can be obtained by cooling crystallization from water.[4][5][7]

-

Codeine Phosphate Hemihydrate (COP-H) and Sesquihydrate (COP-S): These are commercially available forms.[1][3] Recrystallization of codeine phosphate in different solvents often yields single crystals of COP-H and powder samples of COP-S.[2]

-

Anhydrous Forms (COP-AI and COP-AII): These forms are produced by heating the hydrated forms of codeine phosphate above 100°C.[1] Stable anhydrates of codeine can be obtained by drying the hydrate at 130°C for 30 minutes.[4][5]

Analytical Techniques

A combination of crystallographic, thermal, and spectroscopic techniques is employed to identify and differentiate the various polymorphic forms.

-

Single Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive crystal structure of a single crystal, offering detailed information about bond lengths, angles, and the arrangement of molecules in the crystal lattice.[8] For instance, single crystals of this compound were analyzed using an Oxford Diffraction Gemini-R Ultra diffractometer.[4][5]

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying crystalline phases and is particularly useful for analyzing polycrystalline samples.[8] It was used to confirm the existence of different crystal structures among various codeine phosphate solid forms.[3]

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of transition.[8]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the water content in hydrates and to study dehydration processes.[8]

-

These techniques were used to study the thermally-induced transformations of codeine phosphate sesquihydrate, revealing its conversion to the hemihydrate via an unstable monohydrate intermediate.[1]

-

-

Vibrational Spectroscopy (FT-IR and Raman):

-

Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Differences in the crystal lattice and intermolecular interactions between polymorphs lead to distinct spectral features, allowing for their differentiation.[8] Vibrational spectroscopy has been successfully used to discriminate between the hemihydrate and sesquihydrate forms of codeine phosphate.[3]

-

Visualization of Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the interconversion pathways of codeine phosphate hydrates and a typical experimental workflow for their characterization.

Caption: Interconversion pathway of codeine phosphate hydrates upon heating.

References

- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. theijes.com [theijes.com]

Foundational Research on Morphinane Alkaloid Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research concerning morphinane alkaloid hydrates. Morphinane alkaloids, a class of compounds renowned for their potent analgesic properties, readily form hydrates, which can significantly influence their physicochemical properties, stability, and bioavailability. Understanding the structure and behavior of these hydrated forms is paramount for drug development and formulation. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the primary signaling pathway associated with morphinane alkaloids.

Physicochemical Properties and Crystal Structure Data

The hydration state of a morphinane alkaloid has a profound impact on its crystal lattice and, consequently, its physical properties. The inclusion of water molecules can lead to the formation of extensive hydrogen bond networks, which stabilize the crystal structure. Below are the crystallographic data for the monohydrates of morphine and codeine, as well as the dihydrate of ethylmorphine hydrochloride. All three crystallize in the orthorhombic space group P2₁2₁2₁, a common space group for this class of compounds.[1][2]

Table 1: Crystallographic Data for Morphinane Alkaloid Hydrates

| Parameter | Morphine Monohydrate[3][4] | Codeine Monohydrate[5][6] | Ethylmorphine HCl Dihydrate[7][8] |

| Chemical Formula | C₁₇H₂₁NO₄ | C₁₈H₂₃NO₄ | C₁₉H₂₈ClNO₅ |

| Molecular Weight | 303.35 g/mol | 317.4 g/mol | 385.88 g/mol |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions | |||

| a | 7.438 Å | 10.3994 Å | Data not explicitly found in searches |

| b | 13.751 Å | 12.5671 Å | Data not explicitly found in searches |

| c | 14.901 Å | 12.0640 Å | Data not explicitly found in searches |

| α, β, γ | 90°, 90°, 90° | 90°, 90°, 90° | 90°, 90°, 90° |

| Volume (V) | 1524.1 ų | 1576.9 ų | Data not explicitly found in searches |

| Z | 4 | 4 | Data not explicitly found in searches |

The formation of these hydrates is an enthalpically favorable process. Studies have shown an enthalpic stabilization of the respective hydrates ranging from 5.7 to 25.6 kJ mol⁻¹ relative to their most stable anhydrous forms.[2] This energetic stabilization underscores the importance of controlling hydration during manufacturing and storage.

Experimental Protocols for Characterization

The analysis of morphinane alkaloid hydrates relies on a suite of analytical techniques to elucidate their structure, thermal properties, and stability. The following sections provide detailed methodologies for the key experiments cited in the foundational research.

Single Crystal X-ray Diffraction (SCXRD)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and unit cell dimensions.[9][10]

Objective: To determine the crystal structure of a morphinane alkaloid hydrate.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the morphinane alkaloid hydrate of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[11]

-

Slow evaporation of a saturated solution in an appropriate solvent (e.g., methanol) is a common method.[11] The key is to allow the crystals to form slowly to ensure a well-ordered lattice.[12]

-

Examine the crystals under a polarizing microscope to select a single, transparent crystal with no visible flaws.[12]

-

-

Crystal Mounting:

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil.

-

Center the crystal in the X-ray beam of the diffractometer.

-

-

Data Collection:

-

Generate a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[10]

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern using a detector.

-

The collection strategy should aim to measure a complete and redundant set of diffraction intensities.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.[3]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and dehydration.[13][14]

Objective: To characterize the thermal stability and dehydration behavior of a morphinane alkaloid hydrate.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the powdered morphinane alkaloid hydrate into an aluminum DSC pan.[15]

-

Hermetically seal the pan to ensure a closed system, especially when studying dehydration. For some experiments, a pinhole in the lid may be used to allow volatiles to escape.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[15]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected thermal events.[13]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks typically represent melting or dehydration events, while exothermic peaks indicate crystallization.

-

Determine the onset temperature and the enthalpy of the transitions by integrating the peak areas.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a quantitative technique used to determine the water content of hydrates and to study their thermal decomposition.[16][17]

Objective: To quantify the water of hydration in a morphinane alkaloid and determine its dehydration temperature range.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of the morphinane alkaloid hydrate into a TGA pan (e.g., platinum or alumina).

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's high-precision balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.[18]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration and decomposition, at a constant heating rate (e.g., 10 °C/min).[19]

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

A step-wise loss in mass corresponds to the loss of volatile components, such as water.

-

The percentage of mass loss can be used to calculate the number of water molecules per molecule of the alkaloid.

-

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Hydrate Characterization

This workflow outlines the logical progression of experiments for the comprehensive characterization of a newly synthesized or isolated morphinane alkaloid hydrate.

Signaling Pathway of Morphine via the µ-Opioid Receptor

Morphine exerts its analgesic effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the key steps in this signaling cascade.[20][21][22]

References

- 1. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Morphine Monohydrate | C17H21NO4 | CID 21118682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, monohydrate, (5alpha,6alpha)- | C18H23NO4 | CID 5362471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 6059-47-8 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. thermalsupport.com [thermalsupport.com]

- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. ami-instruments.com [ami-instruments.com]

- 17. m.youtube.com [m.youtube.com]

- 18. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 19. researchgate.net [researchgate.net]

- 20. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Codeine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely used opioid analgesic and antitussive, exerts its pharmacological and toxicological effects primarily through its extensive metabolism into several active compounds. This technical guide provides a comprehensive overview of the toxicological profile of codeine and its principal metabolites: morphine, codeine-6-glucuronide (C6G), morphine-3-glucuronide (M3G), morphine-6-glucuronide (M6G), and norcodeine. A critical aspect of codeine's toxicology is its metabolism by the polymorphic cytochrome P450 enzyme CYP2D6 to morphine, leading to significant inter-individual variability in both efficacy and toxicity. This guide summarizes key quantitative toxicological and pharmacokinetic data, details experimental methodologies for toxicological assessment, and visualizes the complex metabolic and signaling pathways involved.

Introduction

Codeine is an opiate prodrug, meaning its therapeutic and adverse effects are largely dependent on its conversion to active metabolites.[1] The primary active metabolite, morphine, is responsible for the majority of codeine's analgesic properties and also its significant toxicities, including respiratory depression.[1] The metabolism of codeine is complex, involving multiple enzymatic pathways that produce a range of metabolites with distinct pharmacological and toxicological activities. Understanding the toxicological profile of each of these metabolites is crucial for assessing the overall risk associated with codeine use and for the development of safer analgesic alternatives.

Metabolism of Codeine

The metabolic fate of codeine is a key determinant of its toxicological profile. The primary routes of metabolism occur in the liver and involve O-demethylation, N-demethylation, and glucuronidation.[1]

-

O-demethylation to Morphine: A minor but critical pathway, the conversion of codeine to morphine is catalyzed by the cytochrome P450 enzyme CYP2D6.[1] This pathway is highly polymorphic, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid) which significantly impacts the risk of morphine-related toxicity.[2]

-

Glucuronidation to Codeine-6-Glucuronide (C6G): This is the major metabolic pathway, where codeine is conjugated with glucuronic acid by the enzyme UGT2B7 to form C6G.[3] C6G is itself an active metabolite and may contribute significantly to the analgesic effects of codeine.[3]

-

N-demethylation to Norcodeine: A smaller portion of codeine is metabolized by CYP3A4 to norcodeine, a metabolite with relatively little opioid activity.[1][4]

-

Metabolism of Morphine: Once formed, morphine is further metabolized, primarily through glucuronidation, to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[2]

The following diagram illustrates the metabolic pathways of codeine.

Toxicological Profile of Codeine and its Metabolites

The toxicity of codeine is a composite of the effects of the parent drug and its various metabolites. The most significant and life-threatening toxicity is respiratory depression, primarily mediated by morphine's action on the central nervous system.

Acute Toxicity

The acute toxicity of codeine and its metabolites is primarily characterized by central nervous system depression, leading to sedation, confusion, and in severe cases, respiratory arrest and death.

Table 1: Acute Toxicity Data (LD50)

| Compound | Species | Route of Administration | LD50 Value | Reference |

| Codeine | Rat | Oral | 427 mg/kg | [5] |

| Codeine | Mouse | Oral | 250 mg/kg | [5] |

Mechanism of Toxicity

The primary mechanism of life-threatening toxicity from codeine overdose is respiratory depression. This is mediated by the binding of morphine (and to a lesser extent, other active metabolites) to mu-opioid receptors in the brainstem, particularly in the pre-Bötzinger complex and the Kölliker-Fuse nucleus, which are critical for respiratory rhythm generation.[6] Activation of these G-protein coupled receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, ultimately suppressing the drive to breathe.[6]

The signaling pathway for opioid-induced respiratory depression is depicted below.

M3G, a major metabolite of morphine, does not have significant analgesic activity and has low affinity for opioid receptors.[7][8] However, it has been shown to produce neuroexcitatory effects, such as allodynia (pain from a stimulus that does not normally provoke pain), myoclonus (muscle twitching), and seizures.[7] The exact mechanism is not fully elucidated but is thought to be independent of opioid receptors and may involve the activation of the Toll-like receptor 4 (TLR4)/MD-2 complex and subsequent release of pro-inflammatory cytokines.[9] Another proposed mechanism involves indirect activation of NMDA receptors.[10]

Influence of Genetic Polymorphisms

The genetic polymorphism of the CYP2D6 enzyme is a critical factor in codeine toxicity.[2]

-

Ultrarapid Metabolizers (UMs): Individuals with multiple functional copies of the CYP2D6 gene metabolize codeine to morphine at an accelerated rate. This can lead to unexpectedly high morphine concentrations even with standard doses of codeine, increasing the risk of severe toxicity, including fatal respiratory depression.[2]

-

Poor Metabolizers (PMs): Individuals with non-functional CYP2D6 alleles are unable to effectively convert codeine to morphine. This results in a lack of analgesic efficacy and a lower risk of morphine-related toxicity.[2]

Pharmacokinetics of Codeine and its Metabolites

The pharmacokinetic properties of codeine and its metabolites are essential for understanding their toxicological profiles.

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Codeine | 100 - 200 | 1 | 400 - 800 | 2.5 - 3.5 | [11][12] |

| Morphine | 1 - 7 | 1 | 10 - 40 | 2 - 3 | [11] |

| Codeine-6-Glucuronide | 800 - 1500 | 2 - 3 | 4000 - 8000 | 3 - 4 | [13][14] |

| Morphine-3-Glucuronide | 40 - 80 | 2 - 4 | 200 - 400 | 2.5 - 3.5 | [14] |

| Morphine-6-Glucuronide | 5 - 15 | 2 - 4 | 40 - 80 | 3 - 4 | [14] |

| Norcodeine | 10 - 20 | 1 - 2 | 50 - 100 | 3 - 4 | [15] |

Values are approximate and can vary significantly based on CYP2D6 genotype and other individual factors.

Table 3: Opioid Receptor Binding Affinity (Ki in nM)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference |

| Codeine | >10,000 | >10,000 | >10,000 | [16][17] |

| Morphine | 1.2 - 10 | 100 - 1000 | 100 - 1000 | [16][18] |

| Codeine-6-Glucuronide | ~10 | ~100 | >1000 | [19][20] |

| Morphine-6-Glucuronide | 0.6 - 1.5 | 50 - 200 | 200 - 1000 | [18][19] |

| Norcodeine | >1000 | >10,000 | >10,000 | [2] |

Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Toxicological Assessment

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of codeine or its metabolites for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is indicative of cell membrane damage.

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

The following workflow illustrates a typical in vitro cytotoxicity testing process.

In Vivo Assessment of Respiratory Depression

This technique is used to measure respiratory parameters in conscious, unrestrained animals.

Protocol:

-

Acclimatization: Acclimatize the animals (e.g., rats or mice) to the plethysmography chambers for a period before the experiment.

-

Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT), for a defined period.

-

Compound Administration: Administer codeine or its metabolites via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-Dose Monitoring: Continuously monitor and record the respiratory parameters for a set duration after drug administration.

-

Data Analysis: Compare the post-dose respiratory parameters to the baseline values to determine the extent of respiratory depression.

This non-invasive method measures arterial oxygen saturation (SpO2) and heart rate.

Protocol:

-

Sensor Placement: Place a pulse oximeter sensor on a suitable location on the animal, such as the paw or tail.

-

Baseline Measurement: Record baseline SpO2 and heart rate.

-

Compound Administration: Administer the test compound.

-

Post-Dose Monitoring: Continuously monitor SpO2 and heart rate. A significant decrease in SpO2 is indicative of respiratory depression.[21]

-

Data Analysis: Analyze the changes in SpO2 and heart rate over time.

Conclusion

The toxicological profile of codeine is multifaceted and heavily influenced by its complex metabolism. The conversion of codeine to morphine by CYP2D6 is a critical step that underlies both its analgesic efficacy and its most severe toxicity, respiratory depression. Furthermore, other metabolites, such as M3G, contribute to the overall toxicological picture through distinct, non-opioid receptor-mediated mechanisms. A thorough understanding of the pharmacokinetics and toxicodynamics of codeine and its individual metabolites is essential for drug development professionals and researchers working to create safer and more effective pain management therapies. The significant inter-individual variability in response to codeine, largely due to genetic polymorphisms in metabolizing enzymes, underscores the importance of personalized medicine approaches in opioid therapy.

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Codeine-6-glucuronide - Wikipedia [en.wikipedia.org]

- 4. Norcodeine | C17H19NO3 | CID 9925873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]

- 7. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroexcitatory effects of morphine-3-glucuronide are dependent on Toll-like receptor 4 signaling [scholarworks.indianapolis.iu.edu]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. A comparison of the pharmacokinetics of codeine and its metabolites in healthy Chinese and Caucasian extensive hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of codeine in humans | Semantic Scholar [semanticscholar.org]

- 15. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 21. meliordiscovery.com [meliordiscovery.com]

The Isolation of Codeine: A Historical and Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and the pivotal scientific process behind the first isolation of codeine from opium. While a complete, verbatim experimental protocol from the original 1832 publication by Pierre-Jean Robiquet is not available in publicly accessible records, this document reconstructs the methodology based on detailed historical accounts and the known chemical practices of the era.

Executive Summary

In 1832, French chemist Pierre-Jean Robiquet successfully isolated codeine, a significant milestone in alkaloid chemistry and pharmacology.[1][2][3][4][5] This discovery emerged from an endeavor to refine the existing methods for morphine extraction, the primary active alkaloid in opium which had been isolated by Friedrich Sertürner in 1804.[1][2] Robiquet's work was notable for its systematic approach to the residual materials of morphine production, demonstrating the potential for discovering novel bioactive compounds in what was previously considered waste. This guide provides a detailed look at the scientific landscape of the early 19th century, the likely experimental workflow that led to the isolation of codeine, and the analytical techniques of the time used for its characterization.

Historical Context: The Dawn of Alkaloid Chemistry

The early 19th century marked a transformative period in the study of natural products. For centuries, the medicinal properties of plants like the opium poppy (Papaver somniferum) were utilized through crude extracts and preparations.[6] However, the concept of isolating pure, active chemical constituents was still in its infancy.

The groundbreaking isolation of morphine by Friedrich Sertürner around 1804 is widely considered the birth of alkaloid chemistry.[7] This achievement spurred a wave of research across Europe to isolate and characterize other "vegetable-alkalis." It was within this vibrant and competitive scientific environment that Pierre-Jean Robiquet, an accomplished French chemist, undertook his investigations into the components of opium.[4][5]

Experimental Protocols: Reconstructing Robiquet's Method

Robiquet's isolation of codeine was a direct result of his work on improving morphine extraction processes.[1][4] Historical records indicate that he was specifically examining a method developed by the Scottish chemist William Gregory. Therefore, to understand the isolation of codeine, one must first understand the process that generated the starting material—the mother liquor from morphine precipitation.

The Precursor: Gregory's Morphine Extraction Process (c. 1831)

While the precise parameters employed by Robiquet are not fully documented in available sources, the Gregory method provides the foundational steps that would have produced the mother liquor from which codeine was isolated.

Objective: To extract morphine from opium with greater efficiency.

Apparatus of the Era:

-

Large beakers and flasks

-

Filter paper

-

Heating apparatus (e.g., water bath)

-

Evaporating dishes

Reagents:

-

Raw Opium

-

Water

-

Calcium Chloride

-

Ammonia solution

Methodology:

-

Extraction: Opium was macerated with water to dissolve the soluble alkaloids and other components.

-

Precipitation of Morphine: The aqueous extract was treated with calcium chloride and then ammonia. This caused the morphine to precipitate out of the solution, likely as a crude salt.

-

Separation: The precipitated morphine was removed by filtration. The remaining solution, the "mother liquor," contained other opium alkaloids and impurities.

Robiquet's Isolation of Codeine (1832)

It was from this mother liquor, a byproduct of morphine extraction, that Robiquet made his discovery.

Objective: To isolate and characterize the remaining substances in the mother liquor after morphine precipitation.

Apparatus of the Era:

-

Evaporating dishes

-

Beakers

-

Filter paper

-

Crystallization dishes

Reagents:

-

Mother liquor from Gregory's process

-

Potassium Hydroxide (KOH) solution

-

Water

-

Ether (likely used for purification)

Detailed Experimental Protocol (Reconstructed):

-

Concentration: The mother liquor was evaporated to a concentrated syrup to reduce the volume and increase the concentration of the dissolved substances.

-

Alkaline Treatment: The concentrated residue was treated with a solution of potassium hydroxide (KOH). This step was crucial as it exploited the differing solubilities of the opium alkaloids in a strong base. Morphine, being phenolic, is soluble in strong alkali, whereas codeine is not.

-